2,4-Difluorophenylhydrazine

Description

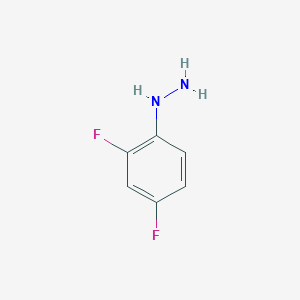

Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZUIPTYDYCNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343311 | |

| Record name | 2,4-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-30-7 | |

| Record name | 2,4-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-Difluoro-phenyl)-hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorophenylhydrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylhydrazine is a fluorinated aromatic hydrazine that serves as a crucial building block in synthetic organic chemistry. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it a valuable reagent in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound and its hydrochloride salt, with a focus on its application in pharmaceutical and agrochemical research.

Chemical Structure and Identification

This compound is a substituted hydrazine with the molecular formula C₆H₆F₂N₂. The presence of two electron-withdrawing fluorine atoms at the ortho and para positions of the phenyl ring significantly influences its reactivity and physicochemical properties. The compound is most commonly handled and stored as its more stable hydrochloride salt.

dot

Caption: Chemical structure of this compound.

Structural and Property Data

The following tables summarize the key identifiers and physicochemical properties of this compound and its hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | This compound | This compound Hydrochloride |

| IUPAC Name | (2,4-difluorophenyl)hydrazine | (2,4-difluorophenyl)hydrazine;hydrochloride[1] |

| CAS Number | 40594-30-7 | 51523-79-6[2][3] |

| Molecular Formula | C₆H₆F₂N₂ | C₆H₆F₂N₂·HCl[2][3] |

| SMILES String | C1=CC(=C(C=C1F)F)NN | C1=CC(=C(C=C1F)F)NN.Cl[1] |

| InChI Key | AAMNNSRHAVREBH-UHFFFAOYSA-N | AAMNNSRHAVREBH-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | This compound | This compound Hydrochloride |

| Molecular Weight | 144.12 g/mol | 180.58 g/mol [1][2] |

| Appearance | Crystalline solid | White to light yellow powder/crystal[2] |

| Melting Point | 65 °C | 227 - 249 °C[2] |

| Boiling Point | 185.1 ± 30.0 °C (Predicted) | Not available |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | Not available |

| Solubility | Slightly soluble in DMSO and Methanol | Not available |

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through a two-step process involving the diazotization of 2,4-difluoroaniline followed by reduction of the resulting diazonium salt.[4]

Materials:

-

2,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 2,4-difluoroaniline in a solution of concentrated hydrochloric acid and water.

-

Maintain the temperature at 0-5 °C and slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring.

-

Continue stirring for 30-60 minutes at the same temperature to ensure complete formation of the 2,4-difluorobenzenediazonium chloride solution. The completion of the reaction can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with continuous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C for 1-2 hours to complete the reduction.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to precipitate the this compound hydrochloride.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization. While specific solvents for this compound hydrochloride are not well-documented, a common method for purifying phenylhydrazine hydrochlorides is recrystallization from hot water or aqueous ethanol, followed by cooling.[5]

-

Analytical Characterization

The identity and purity of this compound and its hydrochloride salt can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are invaluable for confirming the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aromatic and hydrazine protons. The ¹³C NMR will display signals for the carbon atoms of the benzene ring, with their chemical shifts influenced by the fluorine substituents. The ¹⁹F NMR will provide distinct signals for the two non-equivalent fluorine atoms.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the more volatile free base, GC-MS can be employed for both identification and purity assessment. A non-polar or medium-polarity capillary column would be suitable. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for its nucleophilic hydrazine moiety. Its reactivity is influenced by the electron-withdrawing nature of the two fluorine atoms, which can affect the nucleophilicity of the hydrazine group and the reactivity of the aromatic ring.

Fischer Indole Synthesis

One of the most significant applications of this compound is in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a common scaffold in many pharmaceuticals.[6][7][8] The reaction involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or a ketone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[6]

dot

Caption: Key steps in the Fischer Indole Synthesis.

The use of this compound in this synthesis leads to the formation of 5,7-difluoroindoles, which are important precursors for various therapeutic agents.

Synthesis of Pyrazoles

This compound can also react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole derivatives. Pyrazoles are another class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Biological Significance and Drug Development

This compound itself is not typically the active pharmaceutical ingredient (API). Instead, it serves as a critical starting material or intermediate in the synthesis of more complex molecules with desired therapeutic properties.[2] The incorporation of fluorine atoms into drug candidates can often enhance their metabolic stability, binding affinity, and bioavailability.

While there is no direct evidence of this compound being involved in specific biological signaling pathways, the indole and pyrazole derivatives synthesized from it are known to interact with various biological targets. For instance, fluorinated indoles have been investigated as inhibitors of kinases, which are key components of many signaling cascades that are often dysregulated in diseases like cancer.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound is harmful if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile fluorinated building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery and agrochemical development. Its utility in the Fischer indole synthesis and in the preparation of pyrazole derivatives underscores its importance to medicinal and synthetic chemists. This guide provides a foundational understanding of its chemical properties, structure, and reactivity, which is essential for its effective and safe use in a research and development setting.

References

- 1. This compound hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Technical Guide to the Synthesis of 2,4-Difluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of 2,4-difluorophenylhydrazine hydrochloride, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines the primary synthetic route, details experimental protocols, presents quantitative data for comparison, and illustrates the process workflow.

Introduction

This compound hydrochloride is a valuable building block in organic synthesis, primarily utilized in the construction of nitrogen-containing heterocyclic compounds. The presence of two fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of the final active pharmaceutical ingredients (APIs). The synthesis of this compound is typically achieved through a well-established two-step process starting from 2,4-difluoroaniline.

Core Synthesis Pathway

The principal method for the preparation of this compound hydrochloride involves two sequential chemical transformations:

-

Diazotization: 2,4-Difluoroaniline is treated with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite and a strong mineral acid, to form the corresponding 2,4-difluorobenzenediazonium salt. This reaction is highly sensitive to temperature and is generally performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.

-

Reduction: The 2,4-difluorobenzenediazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂). The reaction with sodium sulfite initially forms a sulfonate intermediate, which is subsequently hydrolyzed with acid to yield the hydrazine. The final product is then isolated as its hydrochloride salt.

The overall reaction scheme can be visualized as follows:

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound hydrochloride. Two common methods employing different reducing agents are presented.

Method 1: Reduction with Sodium Sulfite

This method is analogous to the synthesis of other fluorinated phenylhydrazines and is considered a reliable approach.

Step 1: Diazotization of 2,4-Difluoroaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of concentrated hydrochloric acid in water is prepared.

-

2,4-Difluoroaniline is added to the acidic solution, and the mixture is stirred until a homogenous suspension of the aniline hydrochloride is formed.

-

The flask is cooled to 0–5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline suspension while vigorously stirring and maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete formation of the 2,4-difluorobenzenediazonium chloride solution. The resulting solution is typically pale yellow.

Step 2: Reduction of the Diazonium Salt and Isolation

-

In a separate large beaker, a solution of sodium sulfite in water is prepared and cooled to 10–15 °C.

-

The cold diazonium salt solution is slowly added to the sodium sulfite solution with continuous stirring. The pH of the mixture is maintained between 5.5 and 7.0 by the simultaneous addition of a sodium hydroxide solution.

-

Once the addition is complete, the reaction mixture is heated to 70–80 °C for 1-2 hours to facilitate the hydrolysis of the intermediate sulfonate.

-

The solution is then cooled, and concentrated hydrochloric acid is added to precipitate the this compound hydrochloride.

-

The mixture is further cooled to 10 °C to maximize crystallization.

-

The precipitated solid is collected by filtration, washed with a small amount of cold water or a saturated salt solution, and dried under vacuum to yield the final product.

Method 2: Reduction with Stannous Chloride

This method offers an alternative reduction pathway.

Step 1: Diazotization of 2,4-Difluoroaniline

-

The diazotization is carried out as described in Method 1, Step 1.

Step 2: Reduction of the Diazonium Salt and Isolation

-

A solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid is prepared and cooled.

-

The cold diazonium salt solution is added portion-wise to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to stir for several hours at room temperature.

-

The precipitated this compound hydrochloride is collected by filtration, washed with a small amount of cold hydrochloric acid, and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

The product is dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound hydrochloride.

| Parameter | Method 1 (Sodium Sulfite) | Method 2 (Stannous Chloride) | Reference |

| Starting Material | 2,4-Difluoroaniline | 2,4-Difluoroaniline | |

| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Sodium Sulfite, Sodium Hydroxide | Sodium Nitrite, Hydrochloric Acid, Stannous Chloride | |

| Reaction Temperature | Diazotization: 0-5 °CReduction/Hydrolysis: 70-80 °C | Diazotization: 0-5 °CReduction: <10 °C | |

| Reported Yield | Can be up to 95% (in continuous flow processes) | Typically high, often >90% | [1] |

| Reported Purity | ≥ 99.3% (in continuous flow processes) | High, product often used without further purification | [1] |

| Melting Point | 227 - 249 °C | Not specified, but expected to be similar | [1] |

| Appearance | White to light yellow or dark green powder/crystal | Pale brown solid (for analogous phenylhydrazines) | [1],[2] |

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis and purification process.

Conclusion

The synthesis of this compound hydrochloride from 2,4-difluoroaniline is a robust and well-documented process. The choice of reducing agent, either sodium sulfite or stannous chloride, can be made based on factors such as cost, environmental considerations, and desired purity. By carefully controlling the reaction conditions, particularly temperature during the diazotization step, high yields and purity of the final product can be consistently achieved. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

2,4-Difluorophenylhydrazine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2,4-Difluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound and its hydrochloride salt, intended for use by professionals in research and development. The following sections detail the hazards, necessary precautions, and emergency procedures to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is crucial to understand its potential health effects to handle it safely. The compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation.[1][4]

Table 1: GHS Hazard Classification for this compound Hydrochloride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: Classifications are based on the hydrochloride salt, which is the common commercial form. Some sources also indicate that related hydrazine compounds may cause allergic skin reactions, are suspected of causing genetic defects, and may cause cancer.[5][6]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7][8]

-

Avoid contact with skin, eyes, and clothing.[1][3][9] Do not breathe dust, fumes, or vapors.[1][9][10]

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 3.[10]

-

Wash hands and any exposed skin thoroughly after handling.[1][7][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][5][7][9]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5][7][11]

-

Keep refrigerated when possible.[7] Some sources specify storage at 2-8°C.[12]

-

Store locked up, accessible only to authorized personnel.[5][9][11]

-

The compound may be light, air, and moisture sensitive.[5][9] Store under an inert gas if necessary.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][7][9]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[5][9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical for preventing exposure.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][7][9] | Protects against splashes and dust, preventing serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) inspected before use.[8][10] Wear a lab coat, and consider a chemical-resistant apron and impervious clothing for larger quantities.[8][10] | Prevents skin contact, which can cause irritation and systemic toxicity. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or if working outside a fume hood.[1][7][9] A full-face respirator may be necessary if irritation or other symptoms are experienced.[13] | Protects against inhalation of harmful dust or vapors, which can cause respiratory irritation and toxicity. |

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First-Aid Measures

-

General Advice: Move the victim to fresh air.[14] Call for immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[11]

-

Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][9][13] If breathing is difficult, trained personnel should provide oxygen or artificial respiration.[14][15] Seek medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][7][9] Seek medical attention if irritation persists or if you feel unwell.[1][9]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][7][9] Remove contact lenses if present and easy to do.[1][9] Continue rinsing and seek immediate medical attention.[1][7]

-

Ingestion: Do NOT induce vomiting.[9][15] Rinse the mouth with water.[9][10] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[9][11]

Accidental Release Measures (Spills)

-

Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation.[1][7] Avoid breathing dust and contact with the substance.[10] Wear appropriate PPE, including respiratory protection.[10]

-

Environmental Precautions: Prevent the chemical from entering drains, surface water, or the sanitary sewer system.[9][10]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[1][7][9] Clean the affected area thoroughly.[5]

Fire-Fighting and Disposal

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9][10]

-

Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride gas.[1][9][11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][10][11]

Disposal

-

Dispose of contents and containers in accordance with local, state, and federal regulations.[1][7][9][11] Waste should be sent to an approved waste disposal plant.[1][7][9][11] Do not allow the chemical to enter the environment.[9]

Physical and Chemical Properties

Limited quantitative data is available in the provided sources.

Table 3: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₆H₆F₂N₂ · HCl[3][12] |

| Molecular Weight | 180.58 g/mol [4][12] |

| Appearance | White to light yellow or light orange powder/crystal.[2][12] |

| Melting Point | 227 - 249 °C[12] |

Note: Detailed experimental protocols for determining these properties are not provided in the source materials.

Logical Workflow for Safe Handling

The following diagram illustrates the logical steps for ensuring safety when working with this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound Hydrochloride | 51523-79-6 | TCI AMERICA [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. riccachemical.com [riccachemical.com]

- 7. fishersci.com [fishersci.com]

- 8. safety.charlotte.edu [safety.charlotte.edu]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. chemimpex.com [chemimpex.com]

- 13. echemi.com [echemi.com]

- 14. trdsf.com [trdsf.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Comprehensive Technical Guide to 2,4-Difluorophenylhydrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylhydrazine and its hydrochloride salt are important synthetic intermediates, primarily utilized in the development of pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's reactivity and physicochemical properties, making it a valuable building block for introducing fluorine into target molecules. This strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, key parameters in drug design. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and key applications of this compound.

Physical and Chemical Properties

This compound is most commonly handled and stored as its hydrochloride salt, which exhibits greater stability. The properties of both the free base and the hydrochloride salt are summarized below.

Quantitative Data Summary

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₆F₂N₂ | C₆H₆F₂N₂·HCl[1][2] |

| Molecular Weight | 144.12 g/mol | 180.58 g/mol [1][2] |

| CAS Number | 40594-30-7 | 51523-79-6[1][2] |

| Appearance | Cream crystalline solid | White to light yellow or dark green powder/crystal[1] |

| Melting Point | 65 °C | 227 - 249 °C[1] |

| Boiling Point | 185.1 ± 30.0 °C (Predicted) | Not available |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | Not available |

| pKa | 4.77 ± 0.27 (Predicted) | Not available |

| Solubility | Slightly soluble in DMSO and Methanol | Not available |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the -NH proton, and the -NH₂ protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The hydrazine protons will appear as broad signals, and their chemical shift can be concentration-dependent and affected by the solvent.

-

¹³C NMR: The carbon NMR spectrum for the hydrochloride salt in DMSO-d₆ is available[3]. The signals for the fluorinated aromatic carbons will appear as doublets due to C-F coupling. The carbon attached to the hydrazine group will also be identifiable.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with coupling to each other and to adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound hydrochloride include:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching vibrations (hydrazine group) |

| 3200-3000 | Aromatic C-H stretching |

| 1620-1580 | C=C aromatic ring stretching |

| 1520-1480 | N-H bending vibrations |

| 1280-1100 | C-F stretching vibrations |

An FTIR spectrum for this compound hydrochloride is available, confirming the presence of these characteristic functional groups[4].

Mass Spectrometry (MS)

Mass spectrometry of phenylhydrazine derivatives typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the cleavage of the N-N bond and fragmentation of the aromatic ring[5]. For this compound, characteristic losses would include the loss of NH₂, N₂H₃, and fragments related to the difluorophenyl cation.

Experimental Protocols

Synthesis of this compound Hydrochloride

A detailed, step-by-step laboratory protocol for the synthesis of this compound hydrochloride is not explicitly available in the searched literature. However, a general and representative procedure can be adapted from the synthesis of analogous arylhydrazines, which typically involves a two-step process: diazotization of the corresponding aniline followed by reduction[6][7].

Step 1: Diazotization of 2,4-Difluoroaniline

-

In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, add a solution of 2,4-difluoroaniline in dilute hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger flask, prepare a solution of sodium sulfite or stannous chloride in water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring for a specified time, allowing the reaction to proceed to completion. The color of the reaction mixture will typically change.

-

Acidify the reaction mixture with concentrated hydrochloric acid and heat to hydrolyze the intermediate sulfonate salt.

-

Cool the mixture to induce precipitation of the this compound hydrochloride.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water or an appropriate organic solvent.

General synthesis workflow for this compound Hydrochloride.

Purification by Recrystallization

The crude this compound hydrochloride can be purified by recrystallization to obtain a product of higher purity[8][9][10][11][12].

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent, such as ethanol, methanol, or a mixture of alcohol and water.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the nucleophilic character of the hydrazine moiety, making it a key reagent in condensation reactions and cyclizations.

Fischer Indole Synthesis

The most prominent application of this compound is in the Fischer indole synthesis, a powerful method for constructing the indole ring system[13][14][15][16][17]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of this compound with an aldehyde or a ketone. This reaction allows for the synthesis of indoles with fluorine atoms at the 5 and 7 positions of the indole ring, which are of significant interest in medicinal chemistry.

Mechanism of the Fischer Indole Synthesis with this compound.

Intermediate in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules[1]. The incorporation of the 2,4-difluorophenyl moiety can significantly impact the pharmacological profile of a compound.

1. Anticancer Agents: Phenylhydrazine and its derivatives have been utilized in the synthesis of compounds with potential anticancer activities[18][19]. The resulting hydrazone structures and further cyclized products are being investigated for their cytotoxic effects against various cancer cell lines, such as those for lung and breast cancer[18][20]. The mechanism of action for some of these compounds may involve the induction of apoptosis[20].

2. Cannabinoid Receptor 2 (CB2) Agonists: this compound is a precursor for the synthesis of potent and selective CB2 receptor agonists[21]. The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells and is a therapeutic target for inflammatory and neuropathic pain without the psychoactive effects associated with the CB1 receptor[21][22].

Simplified signaling pathway of the Cannabinoid Receptor 2 (CB2).

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its physical and chemical properties, largely influenced by the two fluorine atoms, make it an ideal precursor for introducing fluorine into complex molecules. The Fischer indole synthesis remains its most significant application, providing access to a wide range of fluorinated indole derivatives. As research into fluorinated organic compounds continues to expand, the importance of this compound as a key building block in drug discovery and materials science is expected to grow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 18. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 19. austinpublishinggroup.com [austinpublishinggroup.com]

- 20. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 22. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2,4-Difluorophenylhydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,4-difluorophenylhydrazine, a key building block in medicinal chemistry and drug development. Due to a lack of extensive published quantitative data, this document focuses on providing robust experimental protocols for determining its solubility, alongside a framework for recording and standardizing such data.

Quantitative Solubility Data

A thorough review of current literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound in a wide range of organic solvents. Qualitative assessments indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] To facilitate further research and development, the following table is provided as a standardized template for recording experimentally determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used | Notes |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Slightly soluble | ||||

| Methanol | Protic, Polar | Slightly soluble | ||||

| Ethanol | Protic, Polar | |||||

| Isopropanol | Protic, Polar | |||||

| Acetonitrile | Aprotic, Polar | |||||

| Tetrahydrofuran (THF) | Aprotic, Polar | |||||

| Acetone | Aprotic, Polar | |||||

| Dichloromethane (DCM) | Aprotic, Nonpolar | |||||

| Chloroform | Aprotic, Nonpolar | |||||

| Toluene | Aromatic, Nonpolar | |||||

| Heptane | Aliphatic, Nonpolar | |||||

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | |||||

| Ethyl Acetate | Ester |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development, formulation, and quality control. The following are detailed methodologies for quantifying the solubility of this compound.

Isothermal Shake-Flask Method

This gravimetric method is considered the gold standard for solubility determination due to its accuracy and reliability.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg accuracy)

-

Vials with solvent-resistant caps (e.g., glass with PTFE-lined septa)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution using a syringe filter into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Quantification: Once the solvent is fully evaporated, weigh the container with the dried solute. The mass of the dissolved solid can be determined by subtracting the initial weight of the empty container.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Instrumental Analytical Methods

For a more rapid and potentially higher-throughput approach, the concentration of the saturated solution can be determined using various analytical techniques.

Procedure (Steps 1-5 are the same as the Isothermal Shake-Flask Method):

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted solution using a pre-calibrated analytical method such as:

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. A UV detector is typically appropriate.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, a calibration curve can be prepared to determine its concentration based on absorbance at a specific wavelength.

-

-

Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

References

The Advent and Evolution of Fluorinated Phenylhydrazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Phenylhydrazine, first synthesized in 1875, and its derivatives are pivotal building blocks in organic synthesis, most notably in the construction of indole rings via the Fischer indole synthesis. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of fluorinated phenylhydrazines. It details experimental protocols for their preparation and presents key quantitative data. Furthermore, this guide elucidates the role of these compounds as modulators of key signaling pathways, offering insights for their application in drug discovery and development.

Discovery and Historical Context

The story of phenylhydrazines begins with the pioneering work of German chemist Hermann Emil Fischer. In 1875, Fischer reported the first synthesis of phenylhydrazine by the reduction of a phenyl diazonium salt with sulfite salts.[1] This discovery proved to be monumental, not only for the field of organic chemistry but also for biochemistry. Fischer himself utilized phenylhydrazine to react with sugars, forming osazones that allowed for their characterization and separation, a body of work that contributed to his 1902 Nobel Prize in Chemistry.[2][3]

The fundamental synthetic pathway established by Fischer, involving the diazotization of an aniline followed by reduction, remains the principal method for preparing substituted phenylhydrazines, including their fluorinated analogs. The introduction of fluorine into the phenyl ring, a strategy widely employed in the 20th and 21st centuries to enhance drug efficacy, metabolic stability, and binding affinity, represents a logical and powerful extension of Fischer's original discovery.[1][4][5][6] The unique properties of the fluorine atom, such as its high electronegativity and small size, can significantly influence the electronic and conformational properties of the phenylhydrazine scaffold.[1][4]

Synthesis of Fluorinated Phenylhydrazines

The synthesis of fluorinated phenylhydrazines typically follows a two-step process: the diazotization of a corresponding fluorinated aniline, followed by the reduction of the resulting diazonium salt. The general workflow is depicted below.

Experimental Protocols

2.1.1. Synthesis of 4-Fluorophenylhydrazine Hydrochloride

This protocol is adapted from established procedures for the synthesis of phenylhydrazine derivatives.

-

Materials: 4-fluoroaniline, concentrated hydrochloric acid, sodium nitrite, tin(II) chloride dihydrate (SnCl₂·2H₂O), water.

-

Procedure:

-

Dissolve 4-fluoroaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 1 hour.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (2 equivalents) in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold tin(II) chloride solution to the diazonium salt solution.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with brine and then with diethyl ether.

-

Dry the product under vacuum to yield 4-fluorophenylhydrazine hydrochloride as a solid.

-

2.1.2. Synthesis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride

This protocol is based on patented industrial methods.

-

Materials: 4-(trifluoromethyl)aniline, concentrated hydrochloric acid, water, sodium nitrite, sodium sulfite.

-

Procedure:

-

Add 4-(trifluoromethyl)aniline to a mixture of concentrated hydrochloric acid and water in a reaction vessel equipped with a stirrer. A white solid may form.

-

Cool the mixture to -5 to 15 °C.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the aniline suspension, maintaining the temperature between -5 and 15 °C.

-

After the addition is complete, adjust the pH of the diazotization reaction solution to 5-7 using a sodium carbonate solution.

-

In a separate vessel, prepare a solution of sodium sulfite in water and cool it to 0-20 °C.

-

Add the diazo reaction liquid dropwise to the sodium sulfite solution, maintaining the temperature at 0-25 °C.

-

Stir the mixture at room temperature for 1-3 hours.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for 1-4 hours.

-

Cool the reactant to 0-20 °C to precipitate the product.

-

Filter the solid and dry to obtain 4-(trifluoromethyl)phenylhydrazine hydrochloride.

-

Physicochemical Data of Representative Fluorinated Phenylhydrazines

The introduction of fluorine substituents significantly alters the physical and chemical properties of the phenylhydrazine molecule. The following tables summarize key quantitative data for a selection of monof-, dif-, and trifluoromethyl-substituted phenylhydrazines.

Table 1: Physical Properties of Selected Fluorinated Phenylhydrazines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluorophenylhydrazine hydrochloride | 2924-15-4 | C₆H₈ClFN₂ | 162.59 | 200 - 205 | N/A |

| 4-Fluorophenylhydrazine hydrochloride | 823-85-8 | C₆H₈ClFN₂ | 162.59 | ≥300 | N/A |

| 2,4-Difluorophenylhydrazine hydrochloride | 51523-79-6 | C₆H₇ClF₂N₂ | 180.58 | N/A | N/A |

| 4-(Trifluoromethyl)phenylhydrazine | 368-90-1 | C₇H₇F₃N₂ | 176.14 | 63 - 65 | 118 - 122 (at 17 mmHg) |

| 4-(Trifluoromethyl)phenylhydrazine hydrochloride | 2923-56-0 | C₇H₈ClF₃N₂ | 212.60 | N/A | N/A |

| 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | 133115-72-7 | C₇H₈ClF₃N₂O | 228.60 | 230 | N/A |

Table 2: NMR Spectroscopic Data for Selected Fluorinated Phenylhydrazines

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 4-Fluorophenylhydrazine hydrochloride | DMSO-d₆ | Signals present, specific shifts not detailed in source.[7] | Signals present, specific shifts not detailed in source.[8] | N/A |

| This compound hydrochloride | DMSO-d₆ | N/A | Signals present, specific shifts not detailed in source.[3] | N/A |

| Phenylhydrazine (for comparison) | N/A | N/A | Signals present, specific shifts not detailed in source.[9] | N/A |

Note: Detailed, assigned NMR spectra for the free bases and hydrochlorides are not consistently available across the literature. The provided links indicate the existence of spectral data.

Role in Modulating Signaling Pathways

Fluorinated phenylhydrazines and their derivatives are not merely synthetic intermediates; they have been identified as inhibitors of key enzymes involved in critical biological signaling pathways. Their ability to modulate these pathways makes them attractive scaffolds for drug discovery.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[2][10][11][12] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine metabolites, which are themselves immunosuppressive. The overall effect is the creation of an immune-tolerant environment that allows the tumor to evade destruction by the host's immune system.[2][10] Phenylhydrazine has been identified as a potent inhibitor of IDO1, with studies showing it interacts with the heme cofactor in the enzyme's active site.[2][10] This suggests that fluorinated phenylhydrazines could serve as a valuable starting point for the design of novel IDO1 inhibitors for cancer immunotherapy.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[13] Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[14] Phenylhydrazine and its derivatives have a well-documented history as MAO inhibitors.[15] The development of fluorinated hydrazone and piperazine derivatives has led to potent and selective MAO inhibitors.[13][14][16] For instance, certain hydrazone derivatives have shown high selectivity for MAO-A, the target for antidepressant drugs.[13] The strategic placement of fluorine atoms on the phenyl ring can influence the potency and selectivity of these inhibitors.

Potential Interaction with the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[17][18][19][20][21] Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[17][19] While direct inhibition of the JAK/STAT pathway by simple fluorinated phenylhydrazines is not extensively documented, the broader class of kinase inhibitors often incorporates heterocyclic scaffolds that can be synthesized using phenylhydrazine derivatives. Therefore, fluorinated phenylhydrazines represent important starting materials for the synthesis of more complex molecules designed to target the JAK/STAT pathway.

Conclusion

From their initial discovery by Emil Fischer, phenylhydrazines have proven to be remarkably versatile and enduringly important molecules in chemical synthesis. The advent of organofluorine chemistry has added a new dimension to this class of compounds, enabling the fine-tuning of their properties for applications in drug discovery and materials science. Fluorinated phenylhydrazines are not only key precursors for a wide range of heterocyclic compounds but also exhibit intrinsic biological activity as modulators of important enzymatic pathways like IDO1 and MAO. As our understanding of disease biology deepens and synthetic methodologies advance, the strategic use of fluorinated phenylhydrazines is poised to continue driving innovation in the development of novel therapeutics.

References

- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR [m.chemicalbook.com]

- 8. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 13C NMR spectrum [chemicalbook.com]

- 9. Phenylhydrazine(100-63-0) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]

- 18. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. onclive.com [onclive.com]

- 21. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Difluorophenylhydrazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Difluorophenylhydrazine, a crucial reagent and intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Executive Summary

Understanding the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound hydrochloride. While spectra for this compound are available in databases such as PubChem and SpectraBase, the precise, experimentally determined peak values can vary based on instrumentation and conditions.[1][2][3] The data presented here are representative and intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals for the aromatic ring protons and carbons, as well as for the hydrazine moiety.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | NH |

| ~8.5 | br s | 2H | NH₂ |

| ~7.1-7.4 | m | 3H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride (DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Assignment |

| ~150-160 (dd) | C-F |

| ~145-155 (dd) | C-F |

| ~130 (d) | C-N |

| ~115 (dd) | Ar-C |

| ~110 (d) | Ar-C |

| ~105 (dd) | Ar-C |

Note: The exact chemical shifts and coupling constants for the fluorine-coupled carbons require high-resolution spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound hydrochloride is expected to show characteristic absorption bands for N-H, C-N, C-F, and aromatic C-H and C=C bonds.

Table 3: FT-IR Spectroscopic Data for this compound Hydrochloride (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | N-H stretching (hydrazine) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 1600-1650 | Strong | N-H bending |

| 1500-1600 | Medium-Strong | Aromatic C=C stretching |

| 1200-1300 | Strong | C-N stretching |

| 1100-1200 | Strong | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, the molecular ion peak and characteristic fragmentation patterns involving the loss of the hydrazine group and fluorine atoms would be expected.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 144 | High | [M]⁺ (Molecular Ion) |

| 115 | Medium | [M - NHNH₂]⁺ |

| 95 | Medium | [M - NHNH₂ - F]⁺ |

| 75 | Low | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid samples like this compound hydrochloride.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Versatility of 2,4-Difluorophenylhydrazine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylhydrazine has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, significantly influence the reactivity of the hydrazine moiety and the biological activity of its derivatives. This technical guide explores the diverse applications of this compound in key research areas, providing detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways. The strategic incorporation of the 2,4-difluorophenyl motif has led to the development of potent anticancer, antifungal, and herbicidal agents, as well as versatile intermediates for complex organic syntheses.

Core Applications and Synthetic Pathways

This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, primarily through condensation reactions with carbonyls and subsequent cyclization.

Fischer Indole Synthesis: A Gateway to Bioactive Indoles

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals. The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) in a suitable solvent such as ethanol or acetic acid. Add the desired ketone or aldehyde (1.0-1.2 eq.) to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the corresponding (2,4-difluorophenyl)hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the hydrazone may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure.

-

Indolization: The crude or purified hydrazone is then subjected to cyclization. A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), sulfuric acid, or Lewis acids like zinc chloride. The hydrazone is heated in the presence of the acid catalyst. The reaction temperature and time are crucial and depend on the substrate and the catalyst used, often ranging from 80°C to 180°C.

-

Work-up and Purification: After cooling, the reaction mixture is typically quenched by pouring it onto ice-water. The resulting mixture is then neutralized with a base (e.g., NaOH or NaHCO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude indole derivative is then purified by column chromatography on silica gel or recrystallization.

Applications in Drug Discovery and Agrochemicals

The unique physicochemical properties imparted by the difluorophenyl group make this compound a valuable starting material for the synthesis of novel therapeutic and agrochemical agents.

Anticancer Agents: Targeting Kinase Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, often by inhibiting key protein kinases involved in tumor growth and proliferation.

Several classes of compounds derived from this compound, such as quinazolinones and pyrazoles, have been shown to inhibit receptor tyrosine kinases like EGFR, VEGFR-2, and MET. These kinases are crucial components of signaling pathways that regulate cell growth, survival, and angiogenesis.

EGFR Signaling Pathway and Inhibition:

VEGFR-2 Signaling Pathway and Inhibition:

MET Signaling Pathway and Inhibition:

The following table summarizes the in vitro cytotoxic activity of representative compounds derived from this compound against various cancer cell lines.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Quinazolinone Hydrazone | EBC-1 (Lung Cancer) | 8.6 | [1] |

| Fused Pyrazole | HEPG2 (Liver Cancer) | 0.31 - 0.71 | [2] |

| Quinoline-based Dihydrazone | MCF-7 (Breast Cancer) | 7.016 - 7.05 | [3] |

| Quinoline Hydrazide | SH-SY5Y (Neuroblastoma) | 2.9 - 5.7 | [4] |

| Quinoline Hydrazide | Kelly (Neuroblastoma) | 1.3 - 2.4 | [4] |

| Quinoline Hydrazide | MCF-7 (Breast Cancer) | > 25 | [4] |

| Quinoline Hydrazide | MDA-MB-231 (Breast Cancer) | 18.8 | [4] |

Antifungal Agents: Synthesis of Potent Hydrazones

Hydrazones synthesized from this compound and various aldehydes have demonstrated significant antifungal activity, particularly against Candida species.

-

Reaction Setup: To a solution of this compound hydrochloride (1.0 eq.) in ethanol, add the appropriate aldehyde (1.0 eq.).

-

Reaction Conditions: The mixture is stirred at room temperature. The reaction progress is monitored by TLC.

-

Product Isolation: Upon completion, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure hydrazone derivative.

The minimum inhibitory concentration (MIC) is a key measure of antifungal potency.

| Hydrazone Derivative | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Reference |

| (E)-1-benzylidene-2-(2,4-difluorophenyl)hydrazine | >32 | 32 | >32 | [5] |

| Derivative with 2-nitrobenzaldehyde | >32 | >32 | >32 | [6] |

| Derivative with 3,4,5-trimethoxybenzylidene | 16 | 16 | 32 | [5] |

Herbicidal Agents: Pyrazole Derivatives

Pyrazole-containing compounds are a well-established class of herbicides. This compound can be utilized as a key starting material for the synthesis of novel pyrazole herbicides. The general synthesis involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring.

-

Condensation: this compound (1.0 eq.) is reacted with a suitable 1,3-dicarbonyl compound (e.g., a β-ketoester or a diketone) (1.0 eq.) in a solvent such as ethanol or acetic acid.

-

Cyclization: The reaction is typically heated to reflux to promote the condensation and subsequent cyclization to form the pyrazole ring.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the desired pyrazole derivative.

The herbicidal efficacy is often reported as the concentration required for 50% inhibition of growth (IC₅₀ or EC₅₀).

| Pyrazole Derivative | Weed Species | Herbicidal Activity (% inhibition @ 150 g a.i./ha) | Reference |

| Phenylpyridine-containing pyrazole 6a | Setaria viridis | 50% | [7] |

| Phenylpyridine-containing pyrazole 6c | Setaria viridis | 50% | [7] |

| Phenylpyridine-containing pyrazole 6a | Digitaria sanguinalis | 50-60% | [4] |

| Phenylpyridine-containing pyrazole 6c | Abutilon theophrasti | 50-60% | [4] |

Conclusion

This compound is a highly valuable and versatile building block in modern chemical research. Its application spans the synthesis of complex heterocyclic structures like indoles and pyrazoles, leading to the discovery of potent drug candidates and agrochemicals. The presence of the difluorophenyl moiety consistently contributes to enhanced biological activity, making it a key component in the design of novel kinase inhibitors for cancer therapy, effective antifungal agents against resistant strains, and new classes of herbicides. The experimental protocols and quantitative data presented in this guide underscore the broad utility and potential of this compound for researchers, scientists, and professionals in the field of drug development and agrochemical innovation. Further exploration of derivatives from this scaffold promises to yield even more significant advancements in these critical areas of research.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to 2,4-Difluorophenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

Introduction: 2,4-Difluorophenylhydrazine hydrochloride (CAS No. 51523-79-6) is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its utility primarily lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly fluorinated indole derivatives, which are prevalent in many biologically active compounds. This guide provides an in-depth overview of commercially available this compound hydrochloride, its application in the synthesis of fluorinated indoles via the Fischer indole synthesis, and a workflow for supplier selection.

Commercial Suppliers and Product Specifications

For researchers and drug development professionals, sourcing high-quality starting materials is paramount. Several chemical suppliers offer this compound hydrochloride with varying purities and in different quantities. Below is a comparative table of prominent suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich (Merck) | This compound hydrochloride | 51523-79-6 | C₆H₆F₂N₂·HCl | 180.58 | 96% |

| Santa Cruz Biotechnology | This compound hydrochloride | 51523-79-6 | C₆H₆F₂N₂·HCl | 180.58 | Not Specified[3] |

| Chem-Impex | This compound hydrochloride | 51523-79-6 | C₆H₆F₂N₂·HCl | 180.58 | ≥ 97% |

| TCI AMERICA | This compound Hydrochloride | 51523-79-6 | Not Specified | Not Specified | >97.0% |

| Aromsyn Co., Ltd. | This compound hydrochloride | 51523-79-6 | C₆H₇ClF₂N₂ | 180.584 | > 97%[1] |

| J&K Scientific LLC | This compound hydrochloride, 98% | 51523-79-6 | C₆H₆F₂N₂·HCl | 180.58 | 98%[4] |

Core Application: The Fischer Indole Synthesis

The most prominent application of this compound hydrochloride in drug discovery and development is as a precursor in the Fischer indole synthesis. This classic reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The use of a difluorinated hydrazine leads to the corresponding 5,7-difluoroindole derivatives, which can exhibit unique pharmacological properties due to the presence of fluorine atoms.

Signaling Pathway of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

Caption: Fischer Indole Synthesis Pathway

Generalized Experimental Protocol for Fischer Indole Synthesis

This protocol provides a general procedure for the synthesis of a 5,7-difluoroindole derivative using this compound hydrochloride and a suitable ketone.

Materials:

-

This compound hydrochloride

-

An appropriate ketone (e.g., cyclohexanone)

-

Anhydrous ethanol or acetic acid (as solvent)

-

A strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve this compound hydrochloride (1.0 equivalent) in the chosen solvent. Add the ketone (1.0-1.2 equivalents) to the solution. If the reaction is slow at room temperature, the mixture can be gently heated (e.g., to 50-60 °C) for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

-

Indolization: To the solution containing the formed hydrazone (or the initial mixture of hydrazine and ketone), carefully add the acid catalyst. The choice and amount of catalyst will depend on the specific substrates and solvent.[6] For example, a catalytic amount of concentrated sulfuric acid can be added dropwise at 0 °C, or a larger quantity of polyphosphoric acid can be used as both catalyst and solvent.[7]

-

Reaction: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong mineral acid was used, carefully neutralize the reaction by pouring it into a beaker of ice and slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-